molecular formula C21H24N2O5 B1666177 Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- CAS No. 43051-43-0

Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-

Cat. No. B1666177
CAS RN: 43051-43-0
M. Wt: 384.4 g/mol
InChI Key: HOGOIYHXIXLXGA-UHFFFAOYSA-N
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Description

Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- is a bioactive chemical . It is a type of benzamide compound, which is a significant class of amide compounds. These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries .


Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular formula of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- is C21H24N2O5 . The exact mass is 384.17 and the molecular weight is 384.432 . The elemental analysis shows that it contains C, 65.61; H, 6.29; N, 7.29; O, 20.81 .


Chemical Reactions Analysis

While specific chemical reactions involving Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- are not mentioned in the sources, benzamides in general are known to be involved in a variety of chemical reactions. They are used in the synthesis of other chemical compounds and have applications in various fields .

Scientific Research Applications

  • Antiarrhythmic Activity : Benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain, including flecainide acetate, have shown potent antiarrhythmic activity in animal studies, leading to clinical trials (Banitt et al., 1977).

  • Nitric Oxide Production Inhibition : New benzamide derivatives isolated from Limonia acidissima bark have demonstrated strong inhibitory effects on nitric oxide production in microglia cells (Kim et al., 2009).

  • Anticonvulsant Activity : Ameltolide derivatives, which include benzamides, have exhibited significant anticonvulsant properties in electroshock seizure tests, with higher efficacy and protective index after oral administration compared to the parent drug, ameltolide (Lambert et al., 1995).

  • Magnet Design : Benzamide ligands, such as 2-hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide, have been used to coordinate with copper ions to create metalloligands for the design of single-molecule and single-chain magnets (Costes et al., 2010).

  • Anti-tumor Activity : A mustard derivative of benzamide has shown potential in exclusively alkylating DNA in the minor groove of adenines, demonstrating high DNA interstrand cross-linking ability, which is important in anti-cancer drug design (Prakash et al., 1991).

  • Neuroleptic Activity : Benzamides designed as potential neuroleptics have shown inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in treating psychosis (Iwanami et al., 1981).

  • Polymer Synthesis : Polyamides and polyimides containing diamines with potential non-linear optical characteristics have been prepared using benzamide derivatives, highlighting their utility in polymer science (Peesapati et al., 1997).

  • Melanoma Cytotoxicity : Alkylating benzamides have been synthesized and tested for their potential in targeted drug delivery against melanoma, showing higher toxicity against melanoma cells than the parent compound, chlorambucil (Wolf et al., 2004).

  • Acetylcholinesterase Inhibition : 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity, showing potential as antidementia agents (Sugimoto et al., 1990).

  • Calorigenic and Antidiabetic Qualities : Bis-phenethanolamine derivatives, including p-[(R)-3-[bis-[(R)-beta-hydroxyphenethyl]amino]butyl]benzamide, have shown potential in stimulating oxygen consumption and fat oxidation, offering new approaches to treating obesity and diabetes (Meier et al., 1984).

Safety And Hazards

Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- is shipped under ambient temperature as a non-hazardous chemical . It is stable enough for a few weeks during ordinary shipping and time spent in Customs .

Future Directions

While specific future directions for Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- are not mentioned in the sources, the research on benzamides is ongoing. They are being studied for their potential applications in various fields, including medicine and industry .

properties

IUPAC Name

2-[N-(2-acetyloxyethyl)-3-benzamidoanilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-16(24)27-13-11-23(12-14-28-17(2)25)20-10-6-9-19(15-20)22-21(26)18-7-4-3-5-8-18/h3-10,15H,11-14H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGOIYHXIXLXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068448
Record name Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-

CAS RN

43051-43-0
Record name N-[3-[Bis[2-(acetyloxy)ethyl]amino]phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43051-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(3-(bis(2-(acetyloxy)ethyl)amino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043051430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-benzamidophenyliminodiethyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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